2-Hydroxy-4-(3-methoxyphenyl)pyridine
Overview
Description
2-Hydroxy-4-(3-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound features a hydroxyl group at the second position and a methoxyphenyl group at the fourth position on the pyridine ring
Scientific Research Applications
2-Hydroxy-4-(3-methoxyphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Safety and Hazards
While specific safety and hazard data for 2-Hydroxy-4-(3-methoxyphenyl)pyridine are not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Future Directions
The future research directions for 2-Hydroxy-4-(3-methoxyphenyl)pyridine could involve exploring its potential biological activities. For instance, pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . Therefore, this compound could be a potential candidate for drug development .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active templates, such as penta-substituted/functionalized-3,4-diarylated pyridines .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Related compounds have been involved in the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines via pyridine c3-arylation of nicotinic acids .
Result of Action
Related compounds have shown significant anti-proliferative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-methoxyphenyl)pyridine. For instance, Novosphingobium aromaticivorans, a bacterium, has been found to metabolize a chemically modified by-product of lignin depolymerization, which is structurally similar to this compound . This suggests that certain environmental microbes could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)pyridine: Similar structure but with different positioning of the methoxy group.
4-Hydroxy-2-(3-methoxyphenyl)pyridine: Another isomer with the hydroxyl and methoxy groups swapped.
2-Methoxy-4-(3-hydroxyphenyl)pyridine: Features a methoxy group at the second position and a hydroxyl group at the fourth position.
Uniqueness
2-Hydroxy-4-(3-methoxyphenyl)pyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTJJHJMXUQSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682618 | |
Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-25-7 | |
Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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